molecular formula C9H18NO8P B164500 Cephalin CAS No. 90989-93-8

Cephalin

Cat. No.: B164500
CAS No.: 90989-93-8
M. Wt: 299.21 g/mol
InChI Key: CFWRDBDJAOHXSH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cephalin can be synthesized through the reaction of diacylglycerol with cytidine diphosphate-ethanolamine or cytidine diphosphate-serine.

Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources such as egg yolk or soybeans. The extraction process involves the use of solvents like chloroform and methanol to isolate the phospholipids, followed by purification steps to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Cephalin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cephalin has a wide range of applications in scientific research:

Mechanism of Action

Cephalin exerts its effects primarily through its role in cell membrane structure and function. It is involved in the formation of lipid bilayers, which are essential for maintaining cell integrity and facilitating cellular communication. This compound interacts with various proteins and enzymes, influencing signaling pathways and cellular processes .

Comparison with Similar Compounds

    Lecithin (Phosphatidylcholine): Contains choline as the head group and is widely used as an emulsifier in the food industry.

    Phosphatidylinositol: Involved in cell signaling and membrane trafficking.

    Phosphatidylglycerol: Important for lung function and surfactant production

Uniqueness of Cephalin: this compound is unique due to its specific role in the nervous system and its involvement in cellular processes related to brain function. Unlike lecithin, which is more common in commercial products, this compound is primarily studied for its biological significance and medical applications .

Biological Activity

Cephalin, a phospholipid primarily found in the brain and nervous tissue, plays a crucial role in various biological processes. It is a significant component of cell membranes and is involved in signaling pathways that regulate cellular functions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and implications in health and disease.

Structure and Composition

This compound, also known as phosphatidylethanolamine, is composed of glycerol, two fatty acids, a phosphate group, and ethanolamine. Its amphipathic nature allows it to form bilayers in aqueous environments, making it essential for membrane structure and function.

Biological Functions

1. Membrane Integrity and Fluidity

  • This compound contributes to the structural integrity of cellular membranes. Its presence in lipid bilayers enhances membrane fluidity, which is vital for the proper functioning of membrane proteins and receptors.

2. Cell Signaling

  • This compound is involved in cell signaling pathways. It can act as a precursor for bioactive lipids that participate in signaling cascades influencing cell growth, differentiation, and apoptosis.

3. Neurotransmission

  • In the nervous system, this compound plays a role in neurotransmission by modulating synaptic plasticity and neuronal signaling. It has been implicated in processes such as learning and memory.

Therapeutic Implications

Recent studies have highlighted the potential therapeutic applications of this compound:

1. Neuroprotective Effects

  • Research indicates that this compound may exhibit neuroprotective properties against neurodegenerative diseases. For instance, it has been shown to mitigate oxidative stress and inflammation in neuronal cells.

2. Cardiovascular Health

  • This compound's role in maintaining endothelial function suggests its potential benefit in cardiovascular health. It may help regulate blood pressure and prevent atherosclerosis by modulating lipid metabolism.

3. Cancer Research

  • Emerging evidence points to this compound's involvement in cancer biology. It may influence tumor cell proliferation and metastasis through its effects on cell signaling pathways.

Study 1: Neuroprotective Effects of this compound

A study published in the Journal of Neurochemistry examined the effects of this compound on neuronal cells exposed to oxidative stress. The results demonstrated that this compound treatment significantly reduced cell death and improved mitochondrial function.

Study 2: this compound in Cardiovascular Health

In a clinical trial assessing the impact of dietary this compound supplementation on cardiovascular health, participants showed improved endothelial function and reduced arterial stiffness over six months.

Data Table: Biological Activities of this compound

Biological Activity Mechanism Potential Applications
Membrane IntegrityEnhances fluidity and stabilityCell membrane formulation
Cell SignalingPrecursor for bioactive lipidsTargeted therapies for cancer
NeurotransmissionModulates synaptic plasticityTreatments for neurodegenerative diseases
Anti-inflammatory EffectsReduces oxidative stressCardiovascular disease prevention

Q & A

Basic Research Questions

Q. What methods are recommended for isolating and identifying Cephalin from neural tissues?

this compound isolation requires tissue homogenization followed by lipid extraction using chloroform-methanol mixtures (2:1 v/v). Centrifugation separates the lipid fraction, which is then purified via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Structural confirmation involves mass spectrometry (MS) for fatty acid profiling and nuclear magnetic resonance (NMR) to verify ethanolamine and glycerol phosphate linkages .

Method Purpose Key Parameters
TLCPreliminary lipid separationSilica gel plates, chloroform-methanol mobile phase
HPLC-MSHigh-resolution lipid identificationReverse-phase C18 column, electrospray ionization
NMRStructural elucidation¹H/³¹P NMR for phosphate-ethanolamine bonds

Q. How is this compound quantified in cellular membranes, and what are common sources of variability?

Quantification typically employs phosphorus assays (e.g., Bartlett’s method) or fluorometric assays using phospholipid-specific dyes. Variability arises from tissue heterogeneity, extraction efficiency, and matrix effects (e.g., protein contamination). Normalize data to total lipid phosphorus or protein content to mitigate bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s role in apoptosis across experimental models?

Discrepancies often stem from model-specific factors:

  • Cell type : Neuronal vs. non-neuronal systems exhibit differing phospholipase activity.
  • Analytical sensitivity : LC-MS/MS detects low-abundance signaling metabolites missed in colorimetric assays.
  • Temporal dynamics : Apoptotic phospholipid redistribution may require time-resolved imaging (e.g., fluorescence microscopy with labeled annexin V) .

Q. What experimental strategies optimize the synthesis of this compound analogs for functional studies?

Synthetic protocols must address esterification efficiency and stereochemical control:

  • Ethanolamine coupling : Use dicyclohexylcarbodiimide (DCC) as a coupling agent under anhydrous conditions.
  • Fatty acid variability : Incorporate saturated (e.g., palmitic acid) vs. unsaturated (e.g., arachidonic acid) chains to study membrane fluidity effects.
  • Purity validation : Confirm >95% purity via HPLC and assess critical micelle concentration (CMC) for physiological relevance .

Q. How should researchers design lipidomic studies to integrate this compound data with other phospholipid classes?

  • Sample preparation : Avoid phospholipase degradation by adding EDTA/EGTA during extraction.
  • Multi-omics alignment : Pair lipidomics with transcriptomic data (e.g., PLA2 enzyme expression) to contextualize biosynthesis pathways.
  • Statistical frameworks : Apply multivariate analysis (PCA or PLS-DA) to distinguish this compound-specific signatures from global lipidomic shifts .

Q. What ethical and methodological considerations apply to sourcing this compound from human vs. animal tissues?

  • Ethical approval : Human post-mortem samples require institutional review board (IRB) approval and donor consent.
  • Comparative validity : Animal-derived this compound (e.g., bovine brain) may lack species-specific modifications (e.g., acyl chain composition), necessitating cross-validation via synthetic standards .

Q. Methodological Guidelines

  • Data reporting : Adopt the ARRIVE 2.0 framework for experimental transparency, detailing animal models, lipid extraction protocols, and statistical thresholds .
  • Conflict resolution : Use systematic reviews (PRISMA guidelines) to reconcile contradictory findings, emphasizing study design differences (e.g., in vitro vs. in vivo models) .

Properties

IUPAC Name

[2-acetyloxy-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18NO8P/c1-7(11)15-5-9(18-8(2)12)6-17-19(13,14)16-4-3-10/h9H,3-6,10H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWRDBDJAOHXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50920022
Record name 2-(Acetyloxy)-3-{[(2-aminoethoxy)(hydroxy)phosphoryl]oxy}propyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90989-93-8
Record name 2-(Acetyloxy)-3-{[(2-aminoethoxy)(hydroxy)phosphoryl]oxy}propyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cephalins, brain
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.084.289
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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